![molecular formula C8H6ClN3O B2510947 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one CAS No. 1637671-24-9](/img/structure/B2510947.png)
6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a chlorine atom at the 6th position and a methyl group at the 2nd position. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one is kinases . Kinases are a prevalent class of targets within drug discovery, with inhibitors of approximately 30 distinct targets progressed into phase 1 clinical trials . Deregulation of kinase function has been associated with a wide range of diseases .
Mode of Action
The 2-amino-pyrido[3,4-d]pyrimidine core of this compound addresses key pharmacophoric elements of the kinase ATP pocket . This interaction with the ATP pocket of kinases inhibits their function, leading to a decrease in the proliferation and survival of tumor cells .
Result of Action
The molecular and cellular effects of this compound’s action would likely include a decrease in the activity of kinases, leading to reduced cell proliferation and survival, particularly in cancer cells .
Biochemical Analysis
Biochemical Properties
The 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one compound has been found to interact with key enzymes such as kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules, a process that is crucial in various cellular functions. The nature of these interactions is likely to be through the formation of hydrogen bonds .
Cellular Effects
Given its potential role as a kinase inhibitor , it could influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Kinase inhibitors can block the action of kinases, thereby disrupting the signaling pathways that they regulate.
Molecular Mechanism
The molecular mechanism of action of this compound is likely related to its potential role as a kinase inhibitor . It may exert its effects at the molecular level by binding to kinases, inhibiting their activity, and causing changes in gene expression. The compound fits well into the active site of the kinase through essential hydrogen bonding with specific amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-chloropyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group at the 2nd position can be oxidized to form a carboxyl group.
Reduction Reactions: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride and primary amines are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Substitution Reactions: Formation of 6-amino-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one.
Oxidation Reactions: Formation of 6-chloro-2-carboxypyrido[3,4-d]pyrimidin-4(1H)-one.
Reduction Reactions: Formation of 6-chloro-2-methyl-1,2,3,4-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one.
Scientific Research Applications
6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biological Studies: The compound is studied for its antimicrobial and antiviral properties.
Chemical Biology: It serves as a scaffold for the development of small molecules that can modulate biological pathways.
Industrial Applications: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-methylpyrido[3,2-d]pyrimidin-4-amine
- 6-Chloro-8-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 6-Chloro-N-(4-chlorophenyl)pyrimidin-4-amine
Uniqueness
6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical and biological properties. Its ability to act as a kinase inhibitor sets it apart from other similar compounds, making it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
6-chloro-2-methyl-3H-pyrido[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-4-11-6-3-10-7(9)2-5(6)8(13)12-4/h2-3H,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGSEIPILZKWSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CN=C(C=C2C(=O)N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
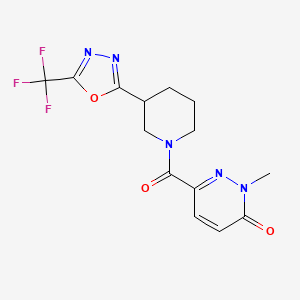
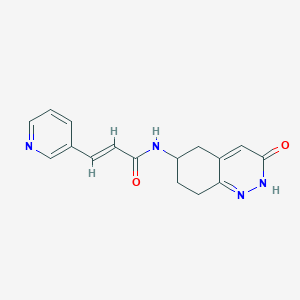
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2510867.png)
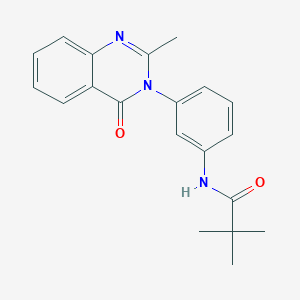
![3-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)oxy]pyridine](/img/structure/B2510869.png)
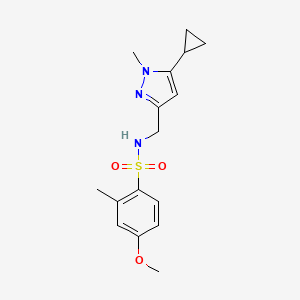
![methyl (2Z)-3-(dimethylamino)-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate](/img/structure/B2510873.png)
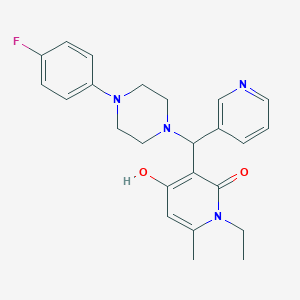
![Cyclopropyl[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B2510877.png)
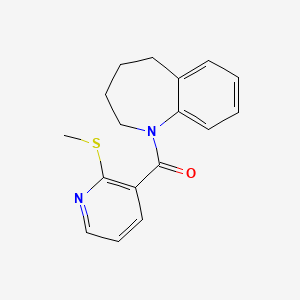
![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-methylacetamide](/img/structure/B2510879.png)
![5-[1-(3-Methylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2510880.png)

![[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methanol](/img/structure/B2510887.png)
